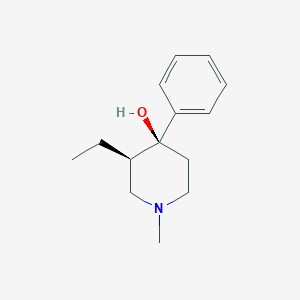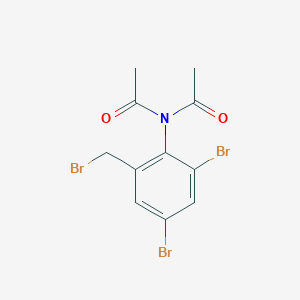
4-Chlorophenol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenol-13C6 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 4-chlorophenol, where the phenol ring is labeled with carbon-13 isotopes. This labeling allows for precise tracking and analysis in various chemical and biological studies. The compound has the molecular formula 13C6H5ClO and a molecular weight of 134.51 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorophenol-13C6 is typically synthesized through the chlorination of phenol-13C6. The reaction is carried out in polar solvents to favor the formation of the 4-chloro derivative. Direct chlorination of molten phenol tends to produce 2-chlorophenol, so the choice of solvent and reaction conditions is crucial .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often using catalysts to enhance the reaction efficiency. The process is carefully controlled to ensure high purity and yield of the desired 4-chloro derivative .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding aniline derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Aniline derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorophenol-13C6 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the degradation pathways of chlorophenols.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in environmental studies to monitor the degradation of chlorophenols in contaminated sites
Mécanisme D'action
The primary mechanism of action of 4-chlorophenol-13C6 involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to various biochemical effects. The degree of chlorination affects the strength of this uncoupling effect, with higher chlorination leading to stronger inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenol: Another isomer of chlorophenol with different reactivity and applications.
3-Chlorophenol: Similar to 4-chlorophenol but with the chlorine atom in a different position on the phenol ring.
Pentachlorophenol: A highly chlorinated phenol with stronger toxic effects and different industrial uses
Uniqueness
4-Chlorophenol-13C6 is unique due to its stable isotope labeling, which allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate measurement and analysis are crucial .
Propriétés
Formule moléculaire |
C6H5ClO |
|---|---|
Poids moléculaire |
134.51 g/mol |
Nom IUPAC |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
WXNZTHHGJRFXKQ-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1O)Cl |
SMILES canonique |
C1=CC(=CC=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)




![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)


![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)


